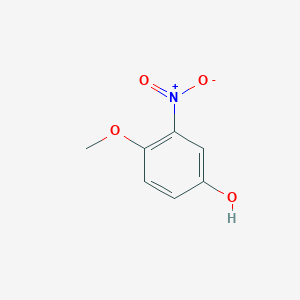

4-Methoxy-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADXAMFLYDYIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566091 | |

| Record name | 4-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15174-02-4 | |

| Record name | 4-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-3-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3-nitrophenol, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. The guide details its physicochemical characteristics, spectral data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound, with the CAS number 15174-02-4, is a nitroaromatic compound. It presents as a solid, often with a yellowish appearance.[1][2] The presence of a methoxy group, a hydroxyl group, and a nitro group on the benzene ring imparts a unique reactivity profile to this molecule, making it a versatile precursor in organic synthesis.[3] It is known to be soluble in many organic solvents, such as alcohols, esters, and ethers, but has low solubility in water.[1][2]

Quantitative Data

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below. It is important to note that some reported values, particularly for melting and boiling points, show slight variations across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [4] |

| Molecular Weight | 169.14 g/mol | [4] |

| Melting Point | 78-80 °C | [5] |

| 95-103 °C | ||

| Boiling Point | 340.5 °C (at 760 mmHg) | |

| 356.2 °C (Predicted) | [1] | |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | Data not available |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the three substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Separate signals are expected for each of the seven carbon atoms, with their chemical shifts being indicative of their chemical environment (aromatic, methoxy).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) functional groups, as well as bands associated with the aromatic ring. Expected key absorption bands include a broad O-H stretch, asymmetric and symmetric NO₂ stretches, and C-O stretching vibrations.[3]

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of a nitrophenol derivative. The electronic transitions within the aromatic system, influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitro group, will determine the specific wavelengths of maximum absorbance. For the related compound 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 4-methoxy-3-nitrophenyl acetate.[5]

Materials:

-

4-methoxy-3-nitrophenyl acetate

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Benzene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methoxy-3-nitrophenyl acetate (0.29 mol) and a solution of NaOH (0.87 mol) in 500 ml of H₂O is stirred and heated on a steam bath for 2 hours.

-

The reaction solution is then acidified with concentrated HCl, ensuring the temperature is maintained below 20°C.

-

The resulting acidic solution is extracted three times with a total of 1500 ml of benzene.

-

The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as an intermediate in the manufacturing of pharmaceuticals.[7] It is often employed in the synthesis of compounds that exhibit antimicrobial or anti-inflammatory properties.[7] However, specific details on the direct biological activity of this compound or its involvement in cellular signaling pathways are not extensively documented in publicly available literature.

Given its structural similarity to other methoxyphenolic compounds that have shown anti-inflammatory effects, it is plausible that derivatives of this compound could modulate inflammatory pathways. For instance, other methoxyphenols have been shown to inhibit the production of inflammatory mediators.[8][9] Further research is warranted to explore the direct pharmacological effects of this compound and its derivatives and to elucidate their potential mechanisms of action, including any interactions with key signaling cascades relevant to drug development, such as the MAPK or NF-κB pathways.

Safety and Handling

This compound is associated with certain hazards. It is harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of potentially bioactive molecules. This guide has summarized its key chemical and physical properties, outlined a common synthetic route, and highlighted its general application in the pharmaceutical industry. While there is a lack of detailed experimental spectral data and specific information on its direct biological activity and involvement in signaling pathways, its structural features suggest that it and its derivatives are promising candidates for further investigation in the context of drug discovery and development. Future research efforts should focus on a more detailed characterization of its pharmacological profile to unlock its full therapeutic potential.

References

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 7. This compound (15174-02-4) at Nordmann - nordmann.global [nordmann.global]

- 8. d-nb.info [d-nb.info]

- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 15174-02-4 [sigmaaldrich.com]

In-depth Technical Guide: 4-Methoxy-3-nitrophenol (CAS: 15174-02-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-Methoxy-3-nitrophenol is a chemical intermediate and should be handled with appropriate safety precautions by trained professionals.

Executive Summary

This compound, with CAS number 15174-02-4, is a nitrophenolic organic compound. Structurally, it features a phenol ring substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂) at positions 4 and 3, respectively. Its primary role in the scientific and industrial landscape is as a key building block or intermediate in the synthesis of more complex molecules.[1][2] While direct biological studies on this specific isomer are limited in publicly accessible literature, its structure is of interest to medicinal chemists, particularly for developing novel active pharmaceutical ingredients (APIs), such as compounds with potential antimicrobial or anti-inflammatory properties.[3] The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring creates a distinct electronic profile that dictates its reactivity.[2]

Physicochemical and Safety Data

Comprehensive, experimentally-derived data for this compound is sparse. The following tables summarize available information from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 15174-02-4 | [4] |

| Molecular Formula | C₇H₇NO₄ | [4] |

| Molecular Weight | 169.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Nitro-4-methoxyphenol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 78-80 °C | [5] |

| Storage | Sealed in dry, room temperature | [4] |

| Solubility | Low solubility in water; Soluble in many organic solvents like alcohols, esters, and ethers. | [6] |

| Purity (Typical) | 97% | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich[4]

Synthesis and Reactivity

This compound is primarily a synthetic compound, and its preparation is a key step for accessing more complex derivatives.

Reactivity Profile

The chemical behavior of this compound is governed by its three functional groups: the phenolic hydroxyl, the nitro group, and the methoxy group.

-

Phenolic Hydroxyl (-OH): This group is moderately acidic and can be readily deprotonated, alkylated, or acylated, making it a key handle for synthetic modifications.[2]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. However, it is a crucial functional group that can be reduced to an aniline (-NH₂), a common pharmacophore in drug molecules.[2] This transformation is fundamental to its use in pharmaceutical synthesis.

-

Methoxy Group (-OCH₃): This electron-donating group influences the regioselectivity of reactions on the aromatic ring.

The interplay of these groups makes it a versatile synthon for creating diverse chemical scaffolds.[2]

Experimental Synthesis Protocol

A common route to synthesize this compound is through the hydrolysis of its acetate precursor. The following is a representative experimental procedure.

Experimental Protocol: Hydrolysis of 4-methoxy-3-nitrophenyl acetate [5]

-

Reaction Setup: A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and 34.68 g (0.87 mol) of sodium hydroxide (NaOH) in 500 mL of water is prepared in a suitable reaction vessel.

-

Heating: The mixture is stirred and heated on a steam bath for 2 hours to effect hydrolysis.

-

Acidification: The reaction solution is cooled, and then acidified with 87 mL of concentrated hydrochloric acid (HCl), while maintaining the temperature below 20°C.

-

Extraction: The acidified solution is extracted three times with benzene (total volume of 1500 mL).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

-

Product Isolation: The resulting solid is isolated, yielding 33 g of this compound with a melting point of 78-80°C.

dot

Caption: Workflow for the synthesis of this compound via hydrolysis.

Applications in Research and Drug Development

The primary utility of this compound is as a chemical intermediate.[3][7] It serves as a precursor for the synthesis of dyes, pigments, and functionalized polymers.[2]

In the pharmaceutical sector, it is a valuable starting material for building more complex drug candidates.[2] Its structure is incorporated into synthetic pathways targeting compounds with potential therapeutic benefits, such as antimicrobial and anti-inflammatory agents.[3][7] The key chemical transformation enabling its use in drug development is the reduction of the nitro group to an amine, which introduces a versatile functional group for further molecular elaboration.[2]

dot

Caption: Logical flow from this compound to potential APIs.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in peer-reviewed literature concerning the biological activity, mechanism of action, or specific signaling pathway modulation of this compound itself. Research has focused on the biological effects of more complex molecules derived from this intermediate rather than the precursor itself. For drug development professionals, this compound should be viewed as a foundational scaffold rather than an active agent. Future research may explore its intrinsic biological properties, but at present, no specific pathways can be definitively associated with it.

Spectroscopic Characterization

-

A broad hydroxyl (-OH) stretching vibration from 3200-3600 cm⁻¹.

-

Asymmetric and symmetric nitro (-NO₂) stretching vibrations between 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Researchers synthesizing this compound would need to perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 4-Methoxy-3-nitrophenol, a valuable intermediate in the fields of medicinal chemistry and materials science. The presented methodology is a well-established two-step process commencing from the readily available starting material, p-methoxyphenyl acetate. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.

Synthetic Route Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective nitration of p-methoxyphenyl acetate to yield 4-methoxy-3-nitrophenyl acetate. Subsequent hydrolysis of the acetate ester under basic conditions affords the desired this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield | Melting Point (°C) |

| 1 | Nitration | p-Methoxyphenyl acetate | Fuming Nitric Acid, Acetic Acid | 4-Methoxy-3-nitrophenyl acetate | - | - |

| 2 | Hydrolysis | 4-Methoxy-3-nitrophenyl acetate | Sodium Hydroxide, Hydrochloric Acid | This compound | 33 g | 78-80 |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrophenyl acetate[1]

Materials:

-

p-Methoxyphenyl acetate: 270 g (1.62 mol)

-

Acetic Acid (HOAc): 772 ml

-

Fuming Nitric Acid (HNO₃)

Procedure:

-

A mixture of 270 g (1.62 mol) of p-methoxyphenyl acetate and 772 ml of acetic acid is prepared in a suitable reaction vessel.

-

The mixture is cooled to a temperature between 5°C and 10°C using an ice bath.

-

Fuming nitric acid (77.5 ml) is added dropwise to the stirred mixture, ensuring the temperature is maintained within the 5-10°C range.

-

Upon completion of the addition, the reaction is allowed to proceed to completion. The product, 4-methoxy-3-nitrophenyl acetate, is then isolated using standard work-up procedures.

Step 2: Synthesis of this compound[2]

Materials:

-

4-Methoxy-3-nitrophenyl acetate: 61 g (0.29 mol)

-

Sodium Hydroxide (NaOH): 34.68 g (0.87 mol)

-

Water (H₂O): 500 ml

-

Concentrated Hydrochloric Acid (HCl): 87 ml

-

Benzene

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and a solution of 34.68 g (0.87 mol) of sodium hydroxide in 500 ml of water is prepared.

-

The mixture is stirred and heated on a steam bath for 2 hours.

-

After cooling, the reaction solution is acidified by the addition of 87 ml of concentrated hydrochloric acid, while maintaining the temperature below 20°C.

-

The acidic solution is extracted three times with a total of 1500 ml of benzene.

-

The combined benzene extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting solid is this compound, with a reported yield of 33 g and a melting point of 78°-80°C.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Elucidation of the Structure of 4-Methoxy-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 4-Methoxy-3-nitrophenol. The document outlines its fundamental physicochemical properties, details a common synthetic route, and provides an in-depth analysis of its expected spectroscopic characteristics. Through a combination of aggregated data and predictive analysis based on established chemical principles, this guide serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

This compound is an aromatic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a phenol, a methoxy group, and a nitro group, imparts a unique electronic and reactive profile. This makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents. A thorough understanding of its structure is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | |

| Molecular Weight | 169.14 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 15174-02-4 | |

| Appearance | Yellow solid | |

| Melting Point | 78-80 °C | |

| Solubility | Soluble in many organic solvents (alcohols, esters, ethers), low solubility in water. | |

| InChI Key | AADXAMFLYDYIFS-UHFFFAOYSA-N |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nitration of 4-methoxyphenol. The following protocol is a representative example of this synthetic approach.

Experimental Protocol: Synthesis via Nitration

Materials:

-

4-Methoxyphenol

-

Nitric acid (70%)

-

Sulfuric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask cooled in an ice bath, a solution of 4-methoxyphenol in dichloromethane is prepared.

-

A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to nitric acid, keeping the temperature low.

-

The nitrating mixture is added dropwise to the solution of 4-methoxyphenol with constant stirring, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Phenolic -OH |

| ~7.5 | Doublet | 1H | Aromatic C2-H |

| ~7.3 | Doublet of Doublets | 1H | Aromatic C6-H |

| ~7.0 | Doublet | 1H | Aromatic C5-H |

| ~3.9 | Singlet | 3H | Methoxy -OCH₃ |

Interpretation: The phenolic proton is expected to be downfield due to deshielding and potential hydrogen bonding. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C4 (bearing -OCH₃) |

| ~148 | C1 (bearing -OH) |

| ~140 | C3 (bearing -NO₂) |

| ~125 | C6 |

| ~118 | C2 |

| ~115 | C5 |

| ~56 | -OCH₃ |

Interpretation: The carbons attached to electronegative atoms (oxygen and nitrogen) will be shifted downfield. The quaternary carbons (C1, C3, and C4) will generally show weaker signals than the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1550-1475 | N-O (nitro) | Asymmetric Stretching |

| 1360-1290 | N-O (nitro) | Symmetric Stretching |

| 1250-1000 | C-O | Stretching |

Interpretation: The broad O-H stretch is indicative of the phenolic hydroxyl group. The strong absorptions for the nitro group are key diagnostic peaks. The C-O stretching bands will correspond to both the phenolic and methoxy ether linkages.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 169 | Molecular ion [M]⁺ |

| 154 | Loss of -CH₃ |

| 139 | Loss of -NO |

| 123 | Loss of -NO₂ |

| 111 | Further fragmentation |

Interpretation: The molecular ion peak at m/z 169 confirms the molecular weight. Common fragmentation pathways would involve the loss of the methyl group from the methoxy moiety and the loss of the nitro group or its components.

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, its use as an intermediate in the synthesis of antimicrobial and anti-inflammatory compounds suggests that its derivatives may interact with key cellular signaling cascades.

Based on the known activities of related phenolic and nitrophenolic compounds, it is plausible that downstream products of this compound could modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This technical guide has provided a detailed structural elucidation of this compound, encompassing its physicochemical properties, a reliable synthetic protocol, and a thorough analysis of its expected spectroscopic signatures. The predictive nature of the spectroscopic data presented herein offers a valuable baseline for researchers in the absence of comprehensive experimental spectra. Furthermore, the exploration of its potential biological context provides a foundation for future investigations into the therapeutic applications of its derivatives. This document serves as a foundational resource for scientists and professionals in the ongoing development of novel chemical entities for pharmaceutical and other applications.

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methoxy-3-nitrophenol, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound is an organic compound with the molecular formula C₇H₇NO₄.[1] It typically appears as a yellow crystalline solid.[1][2] The presence of a methoxy group, a nitro group, and a phenolic hydroxyl group on the benzene ring dictates its chemical reactivity and physical characteristics.

The table below summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molar Mass | 169.13 g/mol | [1] |

| Melting Point | 144 °C | [1] |

| Boiling Point | 356.2 ± 27.0 °C (Predicted) | [1] |

| pKa | 7.13 ± 0.10 (Predicted) | [1] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |

Qualitative analysis indicates that this compound has low solubility in water but is soluble in many organic solvents such as alcohols, esters, and ethers.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These are generalized methods standardly used for organic compounds.

The melting point is a critical indicator of the purity of a crystalline solid.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[4] The sample is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[5] For an accurate determination, it is recommended to first perform a rapid heating to find an approximate melting point, followed by a slower, more careful measurement.

Understanding the solubility of a compound is essential for its purification, formulation, and biological applications.

Methodology:

To determine the solubility in a specific solvent (e.g., water, ethanol), a measured amount of the solvent is added in small portions to a test tube containing a pre-weighed sample of this compound (e.g., 25 mg).[6] After each addition, the mixture is vigorously shaken.[6] The process continues until the solid is completely dissolved. The solubility can then be expressed quantitatively (e.g., in g/L or mol/L) by recording the total volume of solvent used. The temperature should be kept constant throughout the experiment as it significantly influences solubility.[7][8] For more precise measurements, an equilibrium solubility experiment can be conducted where an excess of the solid is stirred in the solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solute is determined.[9]

Visualizations

The following diagram illustrates the logical workflow for determining the melting point of this compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Technical Guide to 4-Methoxy-3-nitrophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrophenol (CAS No. 15174-02-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. This document details its physicochemical properties, experimental protocols for its synthesis, and its applications in drug development, with a focus on its role as a precursor to bioactive molecules.

Core Properties and Data

This compound is a yellow, solid organic compound. Its structure, featuring a methoxy, a nitro, and a hydroxyl group on a benzene ring, makes it a versatile building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic profile that influences its reactivity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| CAS Number | 15174-02-4 | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 340.5 °C (at 760 mmHg) | |

| Solubility | Low in water; Soluble in many organic solvents (alcohols, esters, ethers) | [2] |

| Purity | ≥97% (Typical) | [4] |

Synthesis and Experimental Protocols

While the direct nitration of 4-methoxyphenol is a common route to nitrated methoxyphenols, this section provides a detailed protocol for the synthesis of this compound via the hydrolysis of its acetate precursor, a method with a well-documented procedure.

Protocol 1: Synthesis via Hydrolysis of 4-Methoxy-3-nitrophenyl acetate

This protocol details the base-catalyzed hydrolysis of 4-methoxy-3-nitrophenyl acetate to yield this compound.[3]

Materials:

-

4-methoxy-3-nitrophenyl acetate (61 g, 0.29 mol)

-

Sodium hydroxide (NaOH) (34.68 g, 0.87 mol)

-

Deionized water (500 mL)

-

Concentrated hydrochloric acid (HCl) (87 mL)

-

Benzene (1500 mL total)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-methoxy-3-nitrophenyl acetate (61 g) and sodium hydroxide (34.68 g) in 500 mL of water is stirred and heated on a steam bath for 2 hours.

-

The reaction solution is then cooled, and carefully acidified with 87 mL of concentrated HCl, ensuring the temperature is maintained below 20°C through external cooling (e.g., an ice bath).

-

The acidified solution is transferred to a separatory funnel and extracted three times with benzene (500 mL each time).

-

The combined benzene extracts are dried over anhydrous MgSO₄.

-

The drying agent is removed by filtration.

-

The benzene is removed from the filtrate by concentration in vacuo (rotary evaporation).

-

The resulting solid is collected, yielding approximately 33 g of this compound with a melting point of 78-80°C.[3]

Applications in Drug Development

This compound is a valuable intermediate in pharmaceutical research, primarily because its nitro group can be readily reduced to an aniline.[5] This resulting 3-amino-4-methoxyphenol structure is a common pharmacophore found in various bioactive molecules. It serves as a scaffold for building more complex compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[6]

Protocol 2: General Procedure for Nitro Group Reduction

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride, a standard procedure applicable to this compound for the synthesis of its corresponding aniline derivative.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate (as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Slowly add concentrated HCl while stirring. The reaction is often exothermic and may require cooling.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium hydroxide until the solution is basic. A precipitate of tin salts will form.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxyphenol.

-

Further purification can be achieved by column chromatography or recrystallization.

References

An In-Depth Technical Guide on the Solubility of 4-Methoxy-3-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrophenol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. Understanding and accurately measuring its solubility is therefore of paramount importance for process optimization and ensuring product quality.

Qualitative Solubility Profile

General observations from chemical literature indicate that this compound, a substituted nitrophenol, exhibits good solubility in a range of common organic solvents. This is attributed to the presence of both a polar hydroxyl group and a nitro group, as well as a moderately nonpolar methoxy and phenyl group, allowing for a variety of solute-solvent interactions.

General Solubility Observations:

-

High Solubility: Alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether) are generally good solvents for this compound.

-

Low Solubility: The compound has limited solubility in water.

For context, the related compound 4-nitrophenol is known to be soluble in organic solvents such as ethanol, chloroform, methanol, ethyl acetate, and acetone.[1] This suggests that this compound is likely to exhibit similar solubility behavior.

Quantitative Solubility Data

Despite extensive searches of scientific databases and chemical literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents could not be located. The absence of this data highlights a knowledge gap and underscores the need for experimental determination for specific applications.

To provide a reference point, the table below includes solubility data for the parent compound, 4-nitrophenol, in various solvents. It is important to note that the additional methoxy group in this compound will influence its solubility, and these values should be considered as indicative rather than directly transferable.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 1.6 |

| Ethanol | 25 | Very Soluble |

| Diethyl Ether | 25 | Very Soluble |

| Acetone | 25 | Very Soluble |

| Chloroform | 25 | Soluble |

Note: "Very Soluble" and "Soluble" are qualitative terms from historical literature; precise numerical values were not consistently available.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details two standard and widely accepted methodologies for determining the solubility of a solid organic compound in various solvents.

Isothermal Shake-Flask Gravimetric Method

This is a classic and reliable method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or flasks

-

Oven

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.

-

Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). Constant agitation is necessary to facilitate the dissolution process and reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, place the dish in an oven at a temperature below the melting point of this compound to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as:

-

g/100 mL: (mass of residue in g / volume of supernatant in mL) * 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / (volume of supernatant in L)

-

-

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

UV/Vis Spectroscopic Method

This method is suitable for compounds with a strong chromophore, such as this compound, and can be adapted for high-throughput screening.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 from the gravimetric method to prepare and equilibrate the saturated solution.

-

Follow step 3 from the gravimetric method to collect and filter the supernatant.

-

-

Spectroscopic Measurement:

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units.

-

Caption: Workflow for the UV/Vis Spectroscopic Method for Solubility.

Conclusion

References

An In-depth Technical Guide to the Melting Point of 4-Methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Methoxy-3-nitrophenol, a key physical property for substance identification and purity assessment. This document outlines reported melting point data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Data Presentation

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting range. The reported melting points for this compound (CAS Number: 15174-02-4) exhibit some variation across different suppliers and databases, which may be attributed to differences in purity or analytical methods.

| Source/Supplier | Reported Melting Point (°C) |

| ChemBK | 144 °C[1] |

| AK Scientific | 95-103 °C[2] |

| Sigma-Aldrich* | 96 - 98 °C[3] |

*Note: The Safety Data Sheet from Sigma-Aldrich refers to a compound with a similar name and structure, and this value is included for comparative purposes.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most commonly and accurately performed using the capillary method with a digital melting point apparatus. This method is a standard procedure in organic chemistry for characterizing crystalline solids.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled glass capillary tube, which is then heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are observed and recorded as the melting range.

Apparatus and Materials

-

Digital Melting Point Apparatus

-

Glass Capillary Tubes (sealed at one end)

-

This compound sample

-

Mortar and Pestle

-

Spatula

-

Watch Glass

Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

Repeat this process until the packed sample height is approximately 2-3 mm. Consistent sample height is crucial for reproducible results.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15 °C below the lowest expected melting point (based on the available data, a starting temperature of around 80-85 °C would be appropriate).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure accurate determination. A faster rate can be used for an initial, approximate determination.

-

-

Melting Point Measurement:

-

Carefully insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal disappears (the clear point).

-

The recorded temperature range between the onset and the clear point is the melting range of the sample.

-

-

Post-Measurement:

-

Allow the apparatus to cool down.

-

Dispose of the used capillary tube in a designated glass waste container.

-

It is good practice to perform at least two measurements for a new sample to ensure consistency.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

References

An In-depth Analysis of 4-Methoxy-3-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical compound 4-Methoxy-3-nitrophenol, focusing on its nomenclature, structural properties, and relevance in chemical synthesis.

IUPAC Nomenclature and Structural Identification

The formal and systematic name for the compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived following a specific set of nomenclature rules designed for unambiguous identification of chemical structures.

Derivation of the IUPAC Name:

-

Parent Structure: The molecule contains a hydroxyl (-OH) group directly attached to a benzene ring, which classifies it as a phenol. "Phenol" therefore serves as the base name for the compound.

-

Principal Functional Group: The hydroxyl group is the principal functional group, and the carbon atom to which it is attached is designated as position 1 (C1) on the benzene ring.

-

Substituent Identification and Location:

-

A methoxy group (-OCH₃) is located at position 4 (C4).

-

A nitro group (-NO₂) is located at position 3 (C3).

-

-

Assembling the Name: Substituents are listed alphabetically (methoxy before nitro). Their locants (positions) are placed before their respective names.

This systematic approach leads to the unambiguous name This compound .

The logical relationship for determining the IUPAC name is visualized below.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | [3][4][5] |

| Molecular Weight | 169.14 g/mol | [3][5] |

| CAS Number | 15174-02-4 | [2][6] |

| Appearance | Yellow solid | [3] |

| Melting Point | 95-103 °C | [2] |

| Boiling Point | 340.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in many organic solvents (alcohols, esters, ethers); low solubility in water. | [3] |

Applications in Synthesis

This compound serves as a valuable intermediate in various chemical syntheses.[3] Its primary application is in the pharmaceutical industry, where it is used in the synthesis of more complex molecules that may possess antimicrobial or anti-inflammatory properties.[4] The presence of multiple functional groups on the aromatic ring allows for a variety of chemical transformations, making it a versatile building block for drug development and biochemical research.[3]

Safety and Handling

This compound is considered to have a degree of toxicity and may be harmful if it comes into contact with skin, eyes, or is inhaled.[3] Appropriate personal protective equipment, such as gloves, goggles, and masks, should be used during handling.[3] It is combustible and should be stored in a sealed container away from heat and ignition sources.[3] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Note on Request Fulfillment: The user's original request included requirements for detailed experimental protocols and signaling pathways. As the topic is the nomenclature and properties of a specific chemical compound, these sections are not applicable. There are no experimental procedures or biological signaling pathways to describe for the determination of a chemical's IUPAC name. The response has been structured to provide a comprehensive technical overview of the compound itself, in line with the scientific audience specified.

References

Stability of 4-Methoxy-3-nitrophenol Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Methoxy-3-nitrophenol under acidic conditions. The information herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's degradation profile. This document outlines potential degradation pathways, detailed experimental protocols for stability testing, and analytical methodologies for the quantification of the parent compound and its degradants.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its stability under different pH conditions is crucial for process optimization, formulation development, and ensuring the quality and safety of the final product. Acidic conditions, often encountered during synthesis, purification, and in certain formulations, can potentially lead to the degradation of this molecule. This guide explores the theoretical and practical aspects of the acid-catalyzed degradation of this compound.

Predicted Stability and Degradation Pathways

Based on the chemical structure of this compound, which contains a phenolic hydroxyl group, a methoxy group, and a nitro group on an aromatic ring, several acid-catalyzed degradation pathways can be postulated. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group influence the reactivity of the aromatic ring and the stability of the molecule.

Under acidic conditions, the primary degradation pathway is likely to be hydrolysis of the methoxy group . This reaction would be catalyzed by protons, leading to the formation of 3-nitro-1,4-benzenediol (nitrohydroquinone) and methanol. This is a common degradation route for methoxy-substituted phenols in acidic media.

A secondary, less likely pathway under mild acidic conditions could involve reactions of the nitro group, although this typically requires more forcing conditions. It is important to note that the phenolic hydroxyl group is generally stable to acid hydrolysis.

Quantitative Data Summary

| Parameter | Condition 1 (0.1 M HCl, 60°C) | Condition 2 (1 M HCl, 60°C) | Condition 3 (0.1 M HCl, 80°C) |

| Time (hours) | % Degradation | % Degradation | % Degradation |

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 1.2 | 5.8 | 4.5 |

| 4 | 2.5 | 11.2 | 8.9 |

| 8 | 5.1 | 20.5 | 17.2 |

| 12 | 7.8 | 28.9 | 25.1 |

| 24 | 14.5 | 45.3 | 42.8 |

| Rate Constant (k) | Calculated Value | Calculated Value | Calculated Value |

| Half-life (t½) | Calculated Value | Calculated Value | Calculated Value |

| Primary Degradant | 3-nitro-1,4-benzenediol | 3-nitro-1,4-benzenediol | 3-nitro-1,4-benzenediol |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be generated following the protocols outlined below.

Experimental Protocols

To assess the stability of this compound under acidic conditions, a forced degradation study should be conducted. This involves subjecting a solution of the compound to acidic stress and monitoring its degradation over time.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Volumetric flasks

-

Pipettes

-

Heating block or water bath

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

For each time point (e.g., 0, 2, 4, 8, 12, and 24 hours), pipette a known volume of the stock solution into separate volumetric flasks.

-

Add the acidic solution (0.1 M HCl or 1 M HCl) to the flasks to achieve a final concentration of this compound of approximately 100 µg/mL.

-

Prepare a control sample by diluting the stock solution with a 50:50 methanol:water mixture to the same final concentration.

-

-

Incubation: Place the flasks in a heating block or water bath set to a specific temperature (e.g., 60°C or 80°C). The control sample should be stored at room temperature or refrigerated.

-

Time Point Sampling: At each designated time point, remove an aliquot from the respective flask.

-

Neutralization: Immediately neutralize the aliquot with an equivalent volume of the corresponding strength NaOH solution to stop the degradation reaction.

-

HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 90% A, 10% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Gradient to 90% A, 10% B

-

25-30 min: 90% A, 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., determined by PDA analysis, likely around 270-350 nm).

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is critical and is demonstrated by the ability of the method to resolve the main peak from any degradation products.

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for conducting a forced degradation study of this compound under acidic conditions.

Postulated Acid-Catalyzed Degradation Pathway

Caption: Postulated pathway for the acid-catalyzed hydrolysis of this compound.

Conclusion

This technical guide provides a framework for investigating the stability of this compound under acidic conditions. While specific degradation kinetics are not yet established in the literature, the provided protocols for forced degradation and HPLC analysis offer a robust starting point for researchers. The postulated degradation pathway via hydrolysis of the methoxy group is the most probable route and should be the primary focus of initial investigations. A thorough understanding of the acid stability of this compound is essential for ensuring the development of safe, effective, and high-quality pharmaceutical products.

In-Depth Toxicological Guide: 4-Methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for 4-Methoxy-3-nitrophenol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of specific toxicological studies for this compound necessitates the inclusion of data from structurally related compounds as a point of reference. This is clearly indicated where applicable.

Executive Summary

This compound is an organic compound used as an intermediate in pharmaceutical and chemical synthesis.[1] Toxicological data for this specific compound is limited. The available information primarily consists of hazard classifications indicating potential for acute toxicity upon ingestion, as well as skin and eye irritation.[2][3] This guide summarizes the existing hazard information and, in the absence of direct data, presents toxicological data for the structurally related compound 4-methoxyphenol to provide a comparative context. Standardized experimental protocols for key toxicological endpoints are also detailed to guide further research.

Hazard Identification for this compound

Based on classifications provided by suppliers to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

-

Respiratory Irritation: May cause respiratory irritation.[4]

Quantitative Toxicological Data

Comprehensive quantitative toxicological studies on this compound are not publicly available. To provide a frame of reference, this section presents data for the structurally similar compound 4-methoxyphenol .

It is critical to note that the following data pertains to 4-methoxyphenol and NOT this compound.

Table 1: Acute Toxicity Data for 4-Methoxyphenol

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1630 mg/kg bw | [5] |

| LD50 | Mouse | Oral | 621 mg/kg bw | [5] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [5] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [5] |

Table 2: Irritation Data for 4-Methoxyphenol

| Endpoint | Species | Observation | Classification | Reference |

| Skin Irritation | Rabbit | Slight to moderate irritation | Not classified | [5] |

| Eye Irritation | Rabbit | Severe irritation, corneal opacity, iridial changes | Causes serious eye irritation | [5] |

Table 3: Sensitization Data for 4-Methoxyphenol

| Endpoint | Species | Result | Classification | Reference |

| Skin Sensitization | Guinea Pig | Sensitizer | May cause an allergic skin reaction | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints discussed are outlined below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals.

-

Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.

-

Dosage: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: A small group of animals (typically 3) of a single sex is dosed. The outcome for this group determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality occurs, a higher dose is tested in another group.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Model: Albino rabbits are the recommended species.

-

Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on one animal. The patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Animal Model: Albino rabbits are used.

-

Procedure: A small, measured amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after instillation.

-

Endpoint: The severity of eye lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).

-

Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

References

- 1. This compound (15174-02-4) at Nordmann - nordmann.global [nordmann.global]

- 2. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15174-02-4 [sigmaaldrich.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. carlroth.com [carlroth.com]

4-Methoxy-3-nitrophenol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrophenol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure, featuring a phenol, a methoxy group, and a nitro group, makes it a versatile precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those with antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and downstream modification are provided, along with a discussion of its utility in the synthesis of the broad-spectrum antiparasitic drug, Nitazoxanide.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction optimization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 144 °C | [1] |

| Boiling Point | 356.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.13 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in many organic solvents such as alcohols, esters, and ethers; low solubility in water. | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following are characteristic spectral data:

-

¹H NMR Spectroscopy (Predicted):

-

¹³C NMR Spectroscopy (Predicted):

-

Similarly, the ¹³C NMR spectrum would show distinct signals for the seven carbon atoms, with the chemical shifts providing information about their electronic environment.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[3]

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (169.13 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the nitro and methoxy groups.

-

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 4-Methoxy-3-nitrophenyl acetate

This method involves the hydrolysis of 4-methoxy-3-nitrophenyl acetate.

Experimental Protocol:

A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and 34.68 g (0.87 mol) of NaOH in 500 ml of H₂O is stirred and heated on a steam bath for 2 hours. The reaction solution is then acidified with 87 ml of concentrated HCl, while keeping the temperature below 20°C. The resulting acidic solution is extracted three times with a total of 1500 ml of benzene. The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 33 g of this compound. The product has a melting point of 78-80°C.

Figure 1: Workflow for the synthesis of this compound from its acetate precursor.

Synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene

This alternative synthesis involves the nucleophilic aromatic substitution of a fluoride with a hydroxide.

Experimental Protocol:

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (3.4 g, 19.9 mmol) in DMSO (40 mL), an aqueous solution of NaOH (1N, 40 mL, 40 mmol) is added. The reaction mixture is heated at 80°C for 20 hours. After cooling to room temperature, the pH of the solution is adjusted to 5 with aqueous HCl solution. The mixture is then extracted three times with ethyl acetate. The combined organic extracts are washed with water and brine, dried over MgSO₄, and concentrated to give 3.2 g (95% yield) of 3-methoxy-4-nitrophenol as a light yellow solid.

Application as a Pharmaceutical Intermediate

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic properties. A key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-methoxyphenol, which is then further elaborated.

Reduction to 4-Amino-2-methoxyphenol

The reduction of the nitro group is a critical step in utilizing this compound for many pharmaceutical syntheses.

Experimental Protocol:

20 g of 4-methoxy-2-nitrophenol (an isomer of the title compound, but the procedure is illustrative of the reduction) is suspended in 350 ml of ethanol. To this suspension, 550 mg of 5% palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 20-30°C under atmospheric pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is removed by distillation under reduced pressure. The resulting crystal is recrystallized from isopropyl alcohol to obtain 15.3 g (93% yield) of 2-amino-4-methoxyphenol.

Figure 2: General workflow for the reduction of this compound.

Synthesis of Nitazoxanide

While a direct synthesis of Nitazoxanide from this compound is not the primary route, the derived 4-amino-2-methoxyphenol is a key structural motif found in related compounds. Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, is synthesized from 2-amino-5-nitrothiazole and 2-hydroxy-5-nitrobenzoic acid derivatives. The core phenolic structure of this compound highlights its potential as a precursor for analogues of such drugs.

The mechanism of action of Nitazoxanide is multifaceted, making it a subject of significant research interest. In parasites, its active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism.[4] In the context of viral infections and cancer, Nitazoxanide has been shown to modulate host cell signaling pathways. It can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This inhibition of mTORC1 leads to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can help clear intracellular pathogens.[6][7]

Figure 3: Simplified signaling pathways affected by Nitazoxanide.

Safety Information

This compound is a chemical that requires careful handling. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a range of biologically active molecules. The potential to derive compounds that modulate key cellular signaling pathways, such as those affected by Nitazoxanide, underscores the importance of this intermediate in the development of new therapeutics for infectious diseases and potentially other conditions. Further research into the synthesis of novel APIs from this compound is warranted and holds promise for the discovery of new and effective drugs.

References

- 1. chembk.com [chembk.com]

- 2. This compound (15174-02-4) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 5. Nitazoxanide | Cell Signaling Technology [cellsignal.com]

- 6. Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Methoxy-3-nitrophenol in Dye Synthesis: A Technical Guide